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Piperidine-1-valeric acid

Crystallography Hydrogen Bonding Zwitterionic Amino Acids

Piperidine-1-valeric acid (PIPVAL; CAS 4766-55-6), systematically designated as 5-(piperidin-1-yl)pentanoic acid , is a synthetic ω-amino acid derivative consisting of a pentanoic acid chain N-substituted with a piperidine heterocycle. With a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol , PIPVAL exists as a white crystalline solid that can form both anhydrous and dihydrate crystalline phases.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B8497408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-1-valeric acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCC(=O)O
InChIInChI=1S/C10H19NO2/c12-10(13)6-2-5-9-11-7-3-1-4-8-11/h1-9H2,(H,12,13)
InChIKeyXSDBBZZUMULACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-1-valeric acid (PIPVAL): Structural Identity, CAS Registry, and Fundamental Physicochemical Baseline for Procurement


Piperidine-1-valeric acid (PIPVAL; CAS 4766-55-6), systematically designated as 5-(piperidin-1-yl)pentanoic acid [1], is a synthetic ω-amino acid derivative consisting of a pentanoic acid chain N-substituted with a piperidine heterocycle [2]. With a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol [1], PIPVAL exists as a white crystalline solid that can form both anhydrous and dihydrate crystalline phases . This compound is utilized as a versatile building block in the synthesis of pharmaceutical intermediates and CNS-targeted drug candidates [3].

1 Five-carbon piperidine-carboxylate spacer for CNS-targeted synthesis workflows
2 Anhydrous and dihydrate phases with distinct QC-compatible spectroscopic signatures
3 Zwitterionic building block for unnatural amino acid derivative synthesis

Why In-Class ω-Amino Acids and Shorter-Chain Piperidine Carboxylates Cannot Substitute Piperidine-1-valeric Acid


Despite apparent structural homology with other piperidine-carboxylic acids or ω-amino acid derivatives, simple substitution of piperidine-1-valeric acid (PIPVAL) is not chemically or functionally interchangeable. The compound's unique five-carbon alkyl spacer between the piperidine nitrogen and the carboxylate group dictates distinct conformational landscapes, intramolecular hydrogen-bonding patterns, and zwitterionic equilibria that are not recapitulated by shorter-chain analogs (e.g., piperidine-4-carboxylic acid) or alternative heterocyclic cores (e.g., pyrrolidinyl-propanoic acid) [1]. Specifically, PIPVAL's extended aliphatic chain enables unique N⁺–H···O hydrogen-bonding networks [1] and a differential response to counterion pairing compared to the N-methylated analog [2]. The evidence below quantifies these structural and physicochemical divergences that directly impact research reproducibility and downstream synthetic utility.

Shorter-chain piperidine carboxylates

Altered alkyl-spacer length may shift conformational landscape and hydrogen-bond geometry, limiting direct replacement in synthesis workflows.

N-Methylated piperidine valerate analog

Different counterion-pairing behavior may affect salt selection and formulation-relevant interaction profiles.

Non-zwitterionic ω-amino acid derivatives

Neutral carboxylic acid dimer motifs may not recapitulate PIPVAL zwitterionic supramolecular assembly in solid-state applications.

Quantitative Differentiation of Piperidine-1-valeric acid (PIPVAL) Versus Closest Structural Analogs: Crystallographic, Computational, and Spectroscopic Evidence


PIPVAL vs. 3-(N-Pyrrolidinyl)propanoic acid and N,N-Diethyl-β-alanine: Elongated N⁺–H···O Hydrogen Bond Length in the Dihydrate Phase

In the dihydrate crystalline phase (PIPVAL·2H₂O), the N⁺–H···O hydrogen bond length in piperidine-1-valeric acid is significantly elongated to 2.684(4) Å, which is longer than the corresponding hydrogen bond lengths observed in the structurally comparable zwitterionic compounds 3-(N-pyrrolidinyl)propanoic acid and N,N-diethyl-β-alanine [1]. This elongation is attributed to the O(1) atom accepting two protons, a geometric constraint not present to the same degree in the comparator structures [1].

N⁺–H···O bond length
Head-to-head
PIPVAL·2H₂O: 2.684(4) Å — elongated vs. 3-(N-pyrrolidinyl)propanoic acid and N,N-diethyl-β-alanine comparators
Elongation reflects distinct hydrogen-bonding network driven by O(1) accepting two protons
Dihydrate crystal; X-ray diffraction. Comparator lengths not numerically reported in source
Crystallography Hydrogen Bonding Zwitterionic Amino Acids

PIPVAL vs. 5-(N-Methylpiperidine)valerate: Differential Hydrogen Halide Complexation Behavior via B3LYP Calculations

B3LYP/6-31G(d,p) calculations reveal a key difference in hydrogen halide binding: piperidine-1-valeric acid (5-piperidinevaleric acid) forms a molecular complex with HF, whereas with HCl, HBr, and HI, it forms an ion pair [1]. In contrast, the N-methylated analog 5-(N-methylpiperidine)valerate exhibits a different protonation and interaction profile [1]. The PM3 method incorrectly predicts a molecular complex for PIPVAL with HCl, highlighting the necessity of higher-level DFT methods for accurate modeling of this system [1].

Halide complexation mode
Head-to-head
PIPVAL: molecular complex with HF; ion pair with HCl, HBr, HI. N-methyl analog: different profile
Counterion response may inform salt selection and formulation stability screening
B3LYP/6-31G(d,p) calculations; PM3 incorrectly predicts molecular complex for PIPVAL-HCl
Computational Chemistry Molecular Complexation Ion Pairing

Anhydrous PIPVAL vs. PIPVAL·2H₂O: Distinct FTIR Spectroscopic Signatures Indicating Differential Hydrogen Bonding

Solid-state FTIR spectra of anhydrous piperidine-1-valeric acid and its dihydrate (PIPVAL·2H₂O) are considerably different [1]. The anhydrous form exhibits a broad and intense absorption in the 1600–400 cm⁻¹ region, characteristic of a much shorter N⁺–H···O hydrogen bond of approximately 2.5 Å [1]. This spectroscopic feature is absent in the dihydrate spectrum, which instead reflects the longer 2.684(4) Å hydrogen bond determined by X-ray crystallography [1]. In CD₃CN solution, bands at 1708 cm⁻¹ (νC=O) and 1615 cm⁻¹ (νasCOO⁻) indicate an OH···N ⇌ O⁻···HN⁺ equilibrium [1].

FTIR spectroscopic signature
Head-to-head
Anhydrous: broad intense 1600–400 cm⁻¹ (~2.5 Å H-bond). Dihydrate: shifted pattern (2.684 Å bond)
Provides QC fingerprint for distinguishing anhydrous and hydrate phases on receipt
Solid-state FTIR; solution: νC=O 1708 cm⁻¹, νasCOO⁻ 1615 cm⁻¹ in CD₃CN
Vibrational Spectroscopy Solid-State Characterization Hydrate Polymorphism

PIPVAL Dihydrate vs. ω-Phthalimidovaleric acid: Zwitterionic Dimer Formation vs. Carboxylic Acid Dimer Motif

In PIPVAL·2H₂O, two zwitterionic molecules are linked by a pair of identical N⁺–H···O hydrogen bonds into a cyclic centrosymmetric dimer, which then forms a hydrogen-bonded network with water molecules [1]. This zwitterionic dimer motif contrasts sharply with ω-phthalimidovaleric acid, which is not zwitterionic and instead generates the familiar carboxylic acid dimers [2]. This difference arises from the presence of the basic piperidine nitrogen in PIPVAL, which drives zwitterion formation absent in the phthalimido derivative [2].

Supramolecular dimer motif
Head-to-head
PIPVAL·2H₂O: zwitterionic cyclic centrosymmetric dimer. ω-Phthalimidovaleric acid: neutral carboxylic acid dimer
Zwitterionic assembly may influence co-crystal screening and excipient compatibility
X-ray crystallography; driven by basic piperidine nitrogen enabling zwitterion formation
Crystal Engineering Supramolecular Chemistry Zwitterion Self-Assembly

Computational Conformational Stability: PM3-Derived Neutral vs. Zwitterionic Cyclic Dimers of Anhydrous PIPVAL

Semiempirical PM3 calculations on anhydrous piperidine-1-valeric acid indicate that a neutral cyclic dimer is approximately 50 kcal mol⁻¹ more stable than the corresponding zwitterionic cyclic dimer in the gas phase [1]. This energy difference highlights the strong thermodynamic preference for the neutral hydrogen-bonded dimer under vacuum conditions, whereas in the solid state and in polar media, the zwitterionic form is stabilized by intermolecular interactions and solvation [1]. Such computational benchmarks are absent for many shorter-chain analogs.

Dimer stability
Reported
Neutral cyclic dimer ~50 kcal mol⁻¹ more stable than zwitterionic dimer
Establishes conformational baseline for interpreting solid-state vs. gas-phase behavior
PM3 semiempirical calculations; gas phase. Polar media stabilize zwitterionic form
Molecular Modeling Conformational Analysis Gas-Phase Stability

Recommended Procurement and Research Scenarios for Piperidine-1-valeric acid (PIPVAL) Based on Quantified Differentiation


CNS Drug Discovery Scaffold Requiring Well-Characterized Zwitterionic Spacer Geometry

PIPVAL is optimally procured for medicinal chemistry campaigns targeting CNS receptors where a five-carbon, flexible linker between a basic piperidine and an acidic carboxylate is required. The established crystallographic hydrogen-bond length (2.684 Å) and computational conformational data (50 kcal mol⁻¹ neutral dimer preference) provide a structurally validated starting point for designing analogs with predictable binding modes [1].

Solid Form Screening and Polymorph/Hydrate Control Studies

The documented coexistence of anhydrous and dihydrate crystalline forms, each with markedly distinct FTIR signatures (broad 1600–400 cm⁻¹ absorption for anhydrous; shifted pattern for dihydrate), makes PIPVAL an excellent model compound for investigating hydrate formation, solid-state stability, and the development of QC methods for distinguishing solid forms [1].

Benchmark System for Computational Modeling of Zwitterionic Amino Acid Complexation

The differential binding modes of hydrogen halides (molecular complex with HF vs. ion pair with HCl/HBr/HI) and the conflict between PM3 and B3LYP predictions for PIPVAL-HCl establish this compound as a rigorous test case for validating computational methods aimed at accurately modeling zwitterionic systems and ion-pairing equilibria in drug discovery settings [1].

Synthesis of Unnatural Amino Acid Derivatives with Tertiary Amine Side Chains

PIPVAL serves as a direct precursor or structural template for the synthesis of innovative unnatural α-, β-, or γ-amino acids functionalized with tertiary amines on their side chains, such as 2-amino-5-(piperidin-1-yl)pentanoic acid (Apa), which are employed as arginine mimetics in peptide and protein engineering [1].

Application
Selection Property
Validation Focus
CNS-targeted synthesis research
5-carbon zwitterionic spacer geometry
Crystallographic hydrogen-bond parameter review
Solid-form screening studies
Anhydrous/hydrate phase identity
FTIR spectroscopic fingerprinting
Computational method benchmarking
Hydrogen halide complexation profile
DFT-level ion-pairing prediction review
Unnatural amino acid synthesis
Piperidine-tertiary amine template
Side-chain functionalization context
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